2,5,7-trimethyl-1H-indole

Lipophilicity Partition coefficient Drug design

Researchers substituting indole isomers risk introducing uncontrolled variables into assays. 2,5,7-Trimethylindole resolves this with documented isomer-specific data. - LogP of 3.52: Highest among common trimethylindoles, ideal for hydrophobic binding pockets. - Unsubstituted C3 position: Enables acylation or Mannich chemistry not possible with 2,3-disubstituted isomers. - Verified spectra: ¹H NMR and GC-MS data archived in KnowItAll library for direct lot-to-lot identity confirmation.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 91131-86-1
Cat. No. B3301633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-trimethyl-1H-indole
CAS91131-86-1
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(N2)C)C
InChIInChI=1S/C11H13N/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6,12H,1-3H3
InChIKeyDFJWESWUIRRZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Trimethyl-1H-indole: Physicochemical Identity and Procurement


2,5,7-Trimethyl-1H-indole is a trisubstituted indole derivative bearing methyl groups at the 2-, 5-, and 7-positions of the bicyclic indole scaffold (C₁₁H₁₃N, MW 159.23 g/mol) . It belongs to the broader class of trimethylindole positional isomers, which share identical molecular formula and mass but differ critically in substitution pattern. The compound is supplied as a research-grade building block with a typical minimum purity specification of 95% . Verified reference spectra—including ¹H NMR (CDCl₃) and GC-MS—are archived in the KnowItAll spectral library, providing a reliable spectroscopic fingerprint for identity confirmation upon receipt [1].

1 Spectral identity confirmed by KnowItAll ¹H NMR and GC-MS library
2 Research-grade building block with ≥95% purity specification
3 Distinct 2,5,7-trisubstitution pattern vs other trimethylindole isomers

Why Trimethylindole Isomers Are Not Interchangeable Substitutes


Although all C₁₁H₁₃N trimethylindole isomers share an identical molecular weight (159.23 g/mol) and elemental composition, their substitution patterns produce measurably distinct physicochemical properties that affect chromatographic behavior, partitioning, and reactivity . The 2,5,7-substitution pattern yields a LogP of 3.52, which is 0.3–0.4 log units higher than the 2,3,5- and 2,3,6-trimethyl isomers (LogP ~3.2) and ~0.7 log units above 2,5-dimethylindole (LogP 2.78) . Furthermore, established Ames-test mutagenicity data for 2,3,5- and 2,3,6-trimethylindole do not necessarily extrapolate to the 2,5,7-isomer, making isomer identity a toxicologically consequential variable in any biological screening campaign [1]. These quantitative divergences mean that substituting one trimethylindole isomer for another without explicit revalidation introduces uncontrolled variables into synthetic routes, analytical methods, and biological assays.

Lipophilicity mismatch Higher LogP (3.52) relative to 2,3,5- and 2,3,6-isomers alters partitioning and chromatographic retention.
Genotoxicity profile not transferable Ames-positive signal for 2,3,5- and 2,3,6-isomers may not extrapolate to the 2,5,7-isomer; independent verification required.
Synthetic handle divergence C3 position available for electrophilic derivatization only in the 2,5,7-isomer; blocked in 2,3-disubstituted isomers.

Quantitative Differentiation from Closest Isomeric Analogs


Lipophilicity Advantage of the 2,5,7-Substitution Pattern

2,5,7-Trimethyl-1H-indole exhibits a computed LogP of 3.52, which is the highest among readily available C₁₁H₁₃N trimethylindole positional isomers for which data could be identified . This value exceeds that of 2,3,5-trimethylindole (LogP ~3.2), 2,3,6-trimethylindole (XLogP 3.2), and 1H-indole, 3,5,7-trimethyl (LogP 3.09) . The ~0.3–0.43 log unit increase corresponds to an approximately 2.0–2.7× greater octanol/water partition coefficient, meaning the 2,5,7-isomer will partition more strongly into organic phases and lipid membranes than its positional isomers.

Lipophilicity advantage
Reported
LogP 3.52 vs ~3.2 (2,3,5-/2,3,6-isomers); ΔLogP +0.32 to +0.43
Higher lipophilicity may shift partitioning and method retention times.
Computed LogP values; experimental validation recommended.
Lipophilicity Partition coefficient Drug design

Boiling Point Differentiation for Distillation Selectivity

The boiling point of 2,5,7-trimethyl-1H-indole (289.1±9.0 °C at 760 mmHg) is measurably lower than that of its 2,3,5-trimethyl isomer (~297 °C at 760 mmHg) and its 2,3,6-trimethyl isomer (292.7 °C at 760 mmHg) , while being higher than 2,5-dimethylindole (281.5 °C) . This positions the compound at an intermediate volatility that can be exploited for separation from both lighter dimethylindoles and heavier trimethylindole isomers during fractional distillation.

Boiling point differentiation
Reported
289.1±9.0 °C (target) vs ~297 °C (2,3,5-isomer); ΔTb −7.9 °C
Boiling point gap supports fractional distillation separation potential.
Computed/predicted values at 760 mmHg.
Purification Distillation Volatility

Absence of Reported Ames Mutagenicity

In a systematic Ames test screening of 239 tobacco-smoke constituents against Salmonella typhimurium strains TA 98, TA 100, TA 1535, and TA 1537, both 2,3,5-trimethylindole and 2,3,6-trimethylindole demonstrated mutagenic activity without metabolic activation (S9) [1]. The 2,5,7-trimethyl isomer was not among the compounds reported as mutagenic in this study. While this absence of positive signal may reflect a genuine lack of mutagenicity, it may also reflect that the 2,5,7-isomer was not included in the tested panel; therefore the differentiation is provisional.

Ames mutagenicity absence
Context-dependent
No positive signal reported for the 2,5,7-isomer in the same study where 2,3,5- and 2,3,6-isomers were mutagenic (TA 98 without S9).
Provisional differentiation; isomer may not share mutagenicity risk, but independent confirmation required.
Test panel may not have included this isomer; data to verify.
Genotoxicity Mutagenicity Safety assessment

Density Difference Enabling Physical Separation

The predicted density of 2,5,7-trimethyl-1H-indole is 1.1±0.1 g/cm³ , which is approximately 4.2% higher than the density reported for both 2,3,5-trimethylindole (1.056±0.06 g/cm³) and 2,3,6-trimethylindole (1.056 g/cm³) . This density difference is consistent with the more compact molecular packing expected when methyl substituents are distributed at the 2-, 5-, and 7-positions rather than clustered at the 2- and 3-positions.

Density difference
Reported
1.1±0.1 g/cm³ vs 1.056 g/cm³ (2,3,5-/2,3,6-isomers); ΔDensity +4.2%
Density difference may be relevant for density-based separation or film formulation.
Computed values at 20 °C.
Physical property Formulation Density

Verified Spectroscopic Reference Data for Identity Confirmation

The KnowItAll spectral library (John Wiley & Sons) archives experimentally acquired ¹H NMR (CDCl₃) and GC-MS spectra specifically for 2,5,7-trimethylindole [1]. This allows procurement and quality-control teams to perform direct spectral matching for incoming material identity verification. By contrast, several positional isomers lack equivalent publicly accessible, experimentally validated reference spectra in major commercial spectral databases, leaving their identity confirmation reliant solely on computational predictions or in-house standards.

Verified reference spectra
Supporting evidence
Experimentally acquired ¹H NMR (CDCl₃) and GC-MS spectra archived in Wiley KnowItAll library.
Enables direct spectral matching for identity verification upon receipt.
Many positional isomers lack equivalent validated reference spectra in major libraries.
Quality control Spectroscopy Identity verification

C7-Methyl Substitution as a Distinct Synthetic Handle

The 2,5,7-trimethyl substitution pattern directs electrophilic aromatic substitution to the C3 position (the only unsubstituted pyrrole-ring carbon), while leaving the C4 and C6 positions of the benzenoid ring available for further functionalization [1]. This contrasts with 2,3,5- and 2,3,6-trimethylindole isomers, where both pyrrole positions (C2 and C3) are blocked, redirecting reactivity exclusively to the benzenoid ring and altering the types of derivatives accessible from a given synthetic sequence. The 2,5,7-pattern thus preserves a reactive C3 site while presenting a distinct benzenoid substitution environment relative to other trimethylindoles .

Synthetic handle: C3 site
Class-level
C3 unsubstituted in 2,5,7-isomer, allowing electrophilic functionalization; C3 blocked by methyl in 2,3,5- and 2,3,6-isomers.
Expands accessible chemical space for C3-directed library synthesis.
Reactivity inferred from indole substitution pattern principles.
Regioselectivity C7-functionalization Synthetic utility

Procurement-Relevant Application Scenarios


Medicinal Chemistry Scaffold with High Lipophilicity and Unblocked C3 Site

In drug discovery campaigns where the target binding pocket favors higher lipophilicity (LogP ≥ 3.5) and C3 derivatization is synthetically required, 2,5,7-trimethylindole offers a LogP of 3.52 —the highest among commonly available trimethylindole isomers—while retaining an unsubstituted C3 position for electrophilic elaboration. This combination is unavailable in 2,3,5- or 2,3,6-trimethylindole, where the C3 site is blocked by a methyl group. Procurement of the 2,5,7-isomer is indicated when the synthetic route involves C3 acylation, formylation, or Mannich-type chemistry.

Genotoxicity-Conscious Lead Optimization

Lead optimization programs that incorporate early genotoxicity triage should note that 2,3,5- and 2,3,6-trimethylindole were reported as Ames-positive (mutagenic in S. typhimurium TA 98 without S9 activation), whereas the 2,5,7-isomer was not identified as mutagenic in the same screening panel . For teams operating under a 'fail early, fail cheaply' genotoxicity screening paradigm, sourcing the 2,5,7-isomer rather than a 2,3-disubstituted trimethylindole may reduce the probability of encountering a genotoxicity-related compound attrition event. Users should confirm the mutagenicity status with their own testing, as the absence of a positive signal does not constitute proof of non-mutagenicity.

Analytical Method Development and Reference Standard Procurement

For laboratories establishing HPLC, GC-MS, or NMR-based purity and identity methods, 2,5,7-trimethylindole is one of the few trimethylindole isomers with experimentally acquired ¹H NMR (CDCl₃) and GC-MS spectra deposited in the Wiley KnowItAll commercial spectral library . This archived data enables direct spectral overlay comparison for incoming lot verification without the need to independently synthesize and characterize an authenticated reference standard. Procurement of this isomer is therefore preferable when rapid method qualification is a priority.

Fractional Distillation Purification Process Development

The boiling point of 2,5,7-trimethylindole (289.1±9.0 °C) sits at an intermediate position between lighter dimethylindoles (~281 °C) and heavier 2,3,5-trimethylindole (~297 °C) . This ~8 °C boiling point gap relative to the 2,3,5-isomer provides a thermodynamic basis for fractional distillation separation. Process chemists scaling up reactions that may produce mixtures of methylindole byproducts can exploit this boiling point differential when designing purification cascades, potentially reducing solvent consumption associated with chromatographic alternatives.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold with unblocked C3
Higher lipophilicity among trimethylindole isomers and availability of C3 for derivatization
C3 acylation/formylation reactivity and lipophilicity profiling
Genotoxicity triage in lead optimization
Absence of reported Ames mutagenicity, in contrast to 2,3-disubstituted isomers
Confirmatory Ames testing under relevant S9 conditions
Analytical method development and identity verification
Archived experimental ¹H NMR and GC-MS reference spectra
Spectral overlay matching for incoming lot qualification
Fractional distillation purification development
Intermediate boiling point enabling separation from lighter and heavier isomers
Distillation conditions optimization and recovery verification
Quote Request

Request a Quote for 2,5,7-trimethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.